Resolvin D2

GPCR Pharmacology Immunology Resolution of Inflammation

Resolvin D2 (RvD2) is a D-series specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) via sequential oxygenation by 15-lipoxygenase and 5-lipoxygenase. It is characterized by a specific stereochemical configuration of 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
CAS No. 810668-37-2
Cat. No. B033009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D2
CAS810668-37-2
Synonyms(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
resolvin D2
RvD2 compound
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
InChIInChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1
InChIKeyIKFAUGXNBOBQDM-XFMPMKITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Resolvin D2 (CAS 810668-37-2) – A D-Series Specialized Pro-Resolving Mediator for Advanced Inflammation Resolution Research


Resolvin D2 (RvD2) is a D-series specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) via sequential oxygenation by 15-lipoxygenase and 5-lipoxygenase [1]. It is characterized by a specific stereochemical configuration of 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid . As a potent autacoid, RvD2 actively orchestrates the resolution phase of acute inflammation by dampening excessive neutrophil trafficking, enhancing macrophage efferocytosis, and promoting bacterial clearance, distinguishing it functionally from mere anti-inflammatory agents [2].

Why Scientific Selection of Resolvin D2 Over Other D-Series Resolvins Is Critical for Reproducible Data


The D-series resolvins (RvD1–RvD6) are structurally distinct molecules with divergent receptor pharmacology and functional potencies, making them non-interchangeable. While they share a common DHA backbone, their unique hydroxylation patterns dictate binding to specific G protein-coupled receptors (GPCRs) and subsequent signaling cascades [1]. For instance, substituting RvD2 with RvD1 or RvD3 would engage entirely different primary receptors (GPR32/ALX vs. GPR18), leading to fundamentally different biological outcomes [2]. This receptor specificity translates into stark quantitative differences in functional assays, such as neuronal ion channel inhibition and in vivo neutrophil recruitment, which are detailed in the evidence guide below. Therefore, experimental reproducibility demands the use of the specific, validated resolvin isomer .

Quantitative Comparative Evidence for Resolvin D2 (CAS 810668-37-2) vs. Closest Analogs


RvD2's Exclusive GPR18 Receptor Engagement Versus RvD1/RvD3's GPR32/ALX Preference

Resolvin D2 (RvD2) acts as a selective agonist for the G protein-coupled receptor GPR18 (also known as DRV2), a property not shared by its closest analogs RvD1 and RvD3. In contrast, RvD1 and RvD3 are agonists at DRV1/GPR32 and ALX/FPR2 [1]. This receptor divergence was confirmed using unbiased β-arrestin screening, and the specific binding of RvD2 to recombinant GPR18 was quantified with a Kd of ~10 nM [2]. Functional validation in human macrophages showed that RvD2-stimulated cAMP production and phagocytosis were dependent on GPR18 expression and abrogated by GPR18 knockdown [2].

GPCR Pharmacology Immunology Resolution of Inflammation

Superior Potency of RvD2 in Inhibiting Neuronal TRPV1 and TRPA1 Channels vs. RvD1 and RvE1

In a direct comparative study using primary sensory neurons, Resolvin D2 demonstrated markedly higher potency as an inhibitor of the pain-related ion channels TRPV1 and TRPA1 compared to its analogs. RvD2 inhibited TRPV1 with an IC50 of 0.1 nM, which is 10-fold more potent than the TRPV1 inhibition by RvE1 (IC50 = 1 nM) [1]. Furthermore, RvD2 inhibited TRPA1 with an IC50 of 2 nM, which is 4.5-fold more potent than the inhibition of TRPA1 by RvD1 (IC50 = 9 nM) [1].

Pain Neuroscience Ion Channel Pharmacology

Quantitatively Superior Suppression of In Vivo Neutrophil Infiltration by RvD2 vs. RvD1 and RvD4

In a murine model of zymosan-stimulated peritonitis, Resolvin D2 (RvD2) reduced neutrophil infiltration by 70% at an exceptionally low dose of 10 pg/mouse . This performance significantly exceeds the reported efficacy of other D-series resolvins under comparable in vivo conditions. Resolvin D1 (RvD1) achieved a maximal inhibition of ~35% at a much higher dose range of 10-100 ng/mouse , while Resolvin D4 (RvD4) reduced neutrophilic infiltration by ~40% at ng/mouse doses [1].

Inflammation Innate Immunity Leukocyte Trafficking

RvD2 Provides a Quantifiable Survival Benefit in a Murine Model of Polymicrobial Sepsis

In a clinically relevant model of polymicrobial sepsis (cecal ligation and puncture, CLP), Resolvin D2 treatment conferred a significant survival advantage. Administration of RvD2 (~2.7 nmol/mouse) increased survival by more than 50% compared to vehicle-treated controls, which succumbed by 48 hours post-CLP [1]. This demonstrates a robust and quantifiable host-protective effect in a severe model of systemic infection where other therapies often fail.

Sepsis Infectious Disease Immunology Critical Care

Analytical Accuracy: LC-MS/MS is Essential for RvD2 Quantification to Avoid Cross-Reactivity with Commercial ELISA Kits

A 2026 study comparing LC-MS/MS and ELISA methods for quantifying SPMs in plasma and serum revealed a critical analytical issue. The study demonstrated that commercial ELISAs report significantly higher levels of both Resolvin D1 (RvD1) and Resolvin D2 (RvD2) compared to the gold-standard LC-MS/MS [1]. Experimentally, in samples where these lipids were not detected by LC-MS/MS, a positive result could still be obtained using ELISA, with signal increasing upon improper sample processing [1]. This indicates significant cross-reactivity and false positives in ELISA-based measurements.

Analytical Chemistry Lipidomics Assay Validation Immunoassay

Enhanced Metabolic Stability of Deuterated RvD2 (RvD2-d5) for In Vivo and Bioanalytical Applications

For applications requiring enhanced stability or an internal standard, the deuterated analog Resolvin D2-d5 (RvD2-d5) offers distinct advantages over the native compound. RvD2-d5 is characterized as a stable isotope-labeled version of RvD2, with deuterium incorporation that enhances its metabolic stability and prolongs its biological activity . It is specifically intended for use as an internal standard for the quantification of RvD2 by GC- or LC-MS . This provides a precise tool for accurate bioanalysis, overcoming the analytical limitations of ELISA.

Pharmacokinetics Drug Metabolism Stable Isotope Labeling LC-MS/MS

Optimal Experimental and Industrial Use Cases for Resolvin D2 (CAS 810668-37-2)


Preclinical Studies on the GPR18-Mediated Resolution of Bacterial Sepsis and Organ Injury

Based on the evidence that RvD2 uniquely activates GPR18 to enhance phagocyte bacterial clearance and improve survival in CLP-induced sepsis [1], this compound is the definitive tool for investigating this specific receptor axis. Experiments designed to delineate GPR18 signaling in infectious inflammation, using GPR18 knockout or knockdown models, must utilize RvD2 as the selective agonist to avoid confounding results from RvD1 or RvD3, which target different receptors [2].

Investigating the Resolution of Neurogenic Inflammation and Pain via TRP Channel Modulation

RvD2's superior potency as an inhibitor of both TRPV1 and TRPA1 channels compared to RvE1 and RvD1 [1] makes it the preferred SPM for studies on pain and neurogenic inflammation. For in vitro assays on primary sensory neurons or in vivo models of inflammatory and neuropathic pain, RvD2 provides a stronger and more sustained inhibitory signal on these specific nociceptive pathways, enabling researchers to more effectively probe their role in pain resolution.

High-Sensitivity In Vivo Models of Acute Neutrophilic Inflammation

The exceptional potency of RvD2 in reducing neutrophil infiltration (70% reduction at 10 pg/mouse) [1] makes it an ideal and cost-effective agent for studies where the amount of test compound is limited or where a high degree of resolution is desired at very low concentrations. This is particularly relevant for local administration models (e.g., dorsal air pouch, peritonitis) where picogram quantities can elicit a robust physiological effect, minimizing off-target effects and material costs compared to less potent analogs [2].

Validated LC-MS/MS Standard for Accurate SPM Lipidomics and Pharmacokinetic Studies

Given the demonstrated cross-reactivity and false-positive signals of commercial ELISAs for RvD2 quantification [1], the pure synthetic compound is an indispensable reference standard for developing and validating LC-MS/MS methods. For researchers aiming to accurately quantify endogenous RvD2 levels in biological fluids or to perform pharmacokinetic analyses of RvD2-based therapeutics, the use of a certified RvD2 analytical standard, ideally alongside its deuterated analog RvD2-d5 as an internal standard [2], is non-negotiable for achieving publication-quality, reliable data.

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